3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine
Overview
Description
3-(4-(Furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine, also known as FPP, is an amine compound that has recently been gaining attention in the scientific community due to its potential applications in the synthesis of various compounds and its ability to act as a catalyst for certain biochemical reactions. FPP has been studied for its ability to act as a ligand for metal complexes, its ability to form stable adducts with carboxylic acids, and its potential use as a synthetic intermediate in organic synthesis.
Scientific Research Applications
3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine has been studied for its potential use in a variety of scientific applications. For example, 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine has been studied for its ability to act as a ligand for metal complexes, its ability to form stable adducts with carboxylic acids, and its potential use as a synthetic intermediate in organic synthesis. 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine has also been used as a catalyst in the synthesis of various compounds, such as pyrrolidines, piperidines, and quinolines. Additionally, 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine has been studied for its potential use in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine is not yet fully understood. However, it is believed that 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine acts as a Lewis acid, which means that it can donate electrons to other molecules. 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine is also believed to form stable adducts with carboxylic acids, which can be used to catalyze certain biochemical reactions. Additionally, 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine is believed to act as a ligand for metal complexes, which can be used to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine are not yet fully understood. However, some studies have suggested that 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine may have potential applications in the treatment of certain diseases, such as cancer. Additionally, 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine has been studied for its potential use in the synthesis of polymers and other materials.
Advantages and Limitations for Lab Experiments
3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine has several advantages for use in laboratory experiments. For example, 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine is relatively inexpensive and easy to synthesize, and it can be used as a catalyst for a variety of reactions. Additionally, 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine is relatively stable and can be stored for long periods of time. However, 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a variety of potential future directions for research into 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine. For example, further research could be conducted into the biochemical and physiological effects of 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine, as well as its potential use as a therapeutic agent. Additionally, further research could be conducted into the mechanism of action of 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine, as well as its potential use as a catalyst for various reactions. Additionally, further research could be conducted into the synthesis of 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine and its potential use as a synthetic intermediate in organic synthesis. Finally, further research could be conducted into the potential use of 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine in the synthesis of polymers and other materials.
properties
IUPAC Name |
3-[4-(furan-2-yl)pyrazol-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-4-2-5-13-8-9(7-12-13)10-3-1-6-14-10/h1,3,6-8H,2,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMSEIADIHYWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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